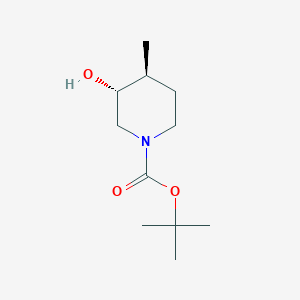

tert-butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate

Description

tert-butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate (CAS: 374794-75-9) is a chiral piperidine derivative featuring a hydroxyl group at the 3R position, a methyl group at the 4S position, and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol . The compound is industrially available at 99% purity (CHEMLYTE SOLUTIONS CO.,LTD) and is offered by Aladdin Scientific at 97% purity for research purposes . The Boc group enhances stability during synthetic processes, making it a key intermediate in pharmaceutical and organic synthesis, particularly in the development of protein degraders .

Properties

IUPAC Name |

tert-butyl (3R,4S)-3-hydroxy-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHBFIMXBSFQLJ-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN(C[C@@H]1O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Hydroxyl and Methyl Groups: The hydroxyl and methyl groups are introduced through selective functionalization reactions.

Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the direct introduction of tert-butoxycarbonyl groups into organic compounds .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of tert-butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of tert-butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate can be better understood through comparison with analogous piperidine and pyrrolidine derivatives. Below is a detailed analysis:

Structural Analogues with Substitution Variations

Key Comparative Insights

However, the absence of a methyl group reduces steric hindrance, which might impact binding in biological systems. The hydroxymethyl derivative (CAS: 219975-81-2) introduces additional hydrogen-bonding capacity, which could improve crystallinity but may complicate purification due to increased hydrophilicity.

Stereochemical Influence :

- The 3R,4R-hydroxymethyl compound demonstrates how stereochemistry alters molecular interactions. The 4R configuration may hinder access to certain enzyme active sites compared to the 4S configuration in the target compound.

Functional Group Contributions: The aminomethyl analog (CAS: 1290191-69-3) provides a reactive primary amine, enabling conjugation or salt formation, which is advantageous in prodrug design. The trifluoromethyl-pyrrolidine derivative (CAS: 1052713-78-6) highlights the trade-offs between ring size and substituent effects. The pyrrolidine core’s reduced ring strain may favor specific conformational states in drug-receptor interactions.

Synthetic Utility :

- Compounds like tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (86% yield) illustrate the efficiency of Boc protection in multi-step syntheses, a strategy shared with the target compound.

- The use of Lawesson’s reagent in synthesizing related imidazo-pyrrolo-pyrazine derivatives underscores the versatility of piperidine intermediates in heterocyclic chemistry.

Biological Activity

tert-butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate, also known by its CAS number 374794-75-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C11H21NO3

- Molecular Weight : 215.29 g/mol

- IUPAC Name : this compound

- CAS Number : 374794-75-9

Research indicates that this compound exhibits several biological activities:

- Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which is significant for the treatment of Alzheimer's disease. By inhibiting this enzyme, it may help increase the levels of acetylcholine in the brain, improving cognitive function .

- β-secretase Inhibition : It also acts as a β-secretase inhibitor, preventing the formation of amyloid-beta peptides associated with Alzheimer's pathology. This dual action (inhibiting both acetylcholinesterase and β-secretase) positions it as a promising candidate for neuroprotective therapies .

- Antioxidant Activity : The compound has demonstrated moderate antioxidant properties, which could contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells .

In Vitro Studies

In vitro studies have shown that this compound can improve cell viability in astrocytes exposed to amyloid-beta (Aβ) peptides. The compound increased cell viability significantly when co-administered with Aβ, suggesting a protective effect against Aβ-induced toxicity .

| Study Aspect | Findings |

|---|---|

| Cell Viability | Increased from 43.78% to 62.98% with treatment |

| TNF-α Production | Decreased but not statistically significant |

| Oxidative Stress | Reduced malondialdehyde levels |

In Vivo Studies

In vivo studies conducted on rat models have indicated that while this compound shows promise in vitro, its efficacy in vivo may be limited by bioavailability issues. Comparisons with established treatments like galantamine revealed no significant differences in outcomes .

Summary of Biological Activities

| Activity Type | Description | Efficacy Level |

|---|---|---|

| Acetylcholinesterase Inhibition | Prevents breakdown of acetylcholine | Moderate |

| β-secretase Inhibition | Reduces amyloid-beta formation | Moderate |

| Antioxidant Activity | Reduces oxidative stress | Moderate |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl (3R,4S)-rel-3-hydroxy-4-methylpiperidine-1-carboxylate, and how are stereochemical outcomes controlled?

- Methodological Answer : The synthesis typically involves multi-step reactions, including protection/deprotection strategies. For example, a related piperidine derivative was synthesized via mesylation (MsCl/EtN in CHCl), followed by nucleophilic substitution using LiHMDS in THF at -40°C . Stereochemical control is achieved through chiral starting materials or asymmetric catalysis. The tert-butyl group acts as a protecting group for the piperidine nitrogen, enhancing solubility and preventing unwanted side reactions .

Q. How is the stereochemistry of the compound confirmed experimentally?

- Methodological Answer :

- NMR Spectroscopy : Coupling constants (e.g., ) in H NMR and NOE experiments differentiate axial/equatorial substituents. For example, hydroxy and methyl groups in the (3R,4S) configuration exhibit distinct splitting patterns .

- X-ray Crystallography : SHELX software refines crystal structures to confirm absolute stereochemistry. This is critical when NMR data alone are ambiguous .

Q. What are the primary physical properties influencing its reactivity and purification?

- Answer :

Q. What common impurities arise during synthesis, and how are they identified?

- Answer : Diastereomeric impurities (e.g., 3S,4R isomer) or des-methyl by-products may form. These are detected via:

- HPLC-MS : Retention time shifts and mass fragmentation patterns.

- Chiral Chromatography : Resolves enantiomers using chiral stationary phases (e.g., cellulose derivatives) .

- TLC with UV/iodine staining : Preliminary monitoring of reaction progress .

Q. How does the tert-butyl group influence the compound’s stability and derivatization?

- Answer : The tert-butyloxycarbonyl (Boc) group:

- Enhances Stability : Protects the amine from oxidation and nucleophilic attack.

- Facilitates Deprotection : Acidic conditions (e.g., HCl/dioxane) cleave the Boc group, enabling further functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric excess (ee)?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in substitution steps, while DMF may stabilize intermediates .

- Temperature Control : Low temperatures (-40°C) suppress racemization during LiHMDS-mediated reactions .

- Catalyst Tuning : Chiral ligands (e.g., bis-oxazolines) in asymmetric catalysis improve ee. Kinetic resolution during crystallization further enriches enantiopurity .

Q. What strategies resolve contradictions in NMR and X-ray data during structural elucidation?

- Answer :

- Dynamic NMR : Detects conformational exchange broadening signals (e.g., chair-flipping in piperidine).

- DFT Calculations : Predict H/C chemical shifts and compare with experimental data to validate configurations .

- Multi-technique Correlation : Cross-validate X-ray bond angles/distances with NOESY correlations .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic reactions?

- Answer :

- Density Functional Theory (DFT) : Calculates transition state energies for SN2 reactions at the hydroxy or methyl-substituted carbons.

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., THF vs. DCM) .

- Docking Studies : Predict interactions with enzymatic targets (e.g., kinases) to guide bioactivity assays .

Q. What analytical methods quantify diastereomer ratios in scaled-up syntheses?

- Answer :

- Chiral HPLC : Quantifies enantiomers using columns like Chiralpak IA-3 (hexane/isopropanol mobile phase).

- NMR with Chiral Shift Reagents : Europium complexes induce splitting of enantiomer signals.

- VCD (Vibrational Circular Dichroism) : Provides stereochemical fingerprints via IR spectroscopy .

Q. How is the compound utilized as an intermediate in complex molecule synthesis?

- Answer :

- Peptidomimetics : The piperidine scaffold mimics proline in peptide chains, enhancing metabolic stability .

- Alkaloid Synthesis : Serves as a precursor for indolizidine alkaloids via reductive amination or cross-coupling .

- Drug Discovery : Functionalization at the hydroxy group (e.g., sulfonation, glycosylation) generates libraries for high-throughput screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.